4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
“4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting histamine dihydrochloride with polyformaldehyde under mild experimental conditions . The reaction mixture is heated to reflux for 4 hours, after which the volatiles are evaporated and the residue is dried under vacuum .Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring fused with a pyridine moiety . The InChI code for this compound is1S/C6H9N3.2ClH/c1-2-7-3-6-5 (1)8-4-9-6;;/h4,7H,1-3H2, (H,8,9);2*1H
. Chemical Reactions Analysis
Imidazopyridines, the class of compounds to which “this compound” belongs, have been found to undergo various chemical reactions . For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 196.08 . The compound should be stored in a refrigerator .Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition
A series of compounds including 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl derivatives have been identified as VEGFR-2 kinase inhibitors. These compounds have potential applications in cancer treatment due to their ability to inhibit angiogenesis (Han et al., 2012).
Anticancer Agents
Compounds including imidazo[4,5-c]pyridines have been synthesized and studied for their anticancer properties. They exhibit activity as mitotic inhibitors and have shown significant antitumor activity in experimental settings (Temple et al., 1987).
P2X7 Receptor Antagonism
4,5,6,7-Tetrahydro-imidazo[4,5-c]pyridines have been explored as P2X7 receptor antagonists. These compounds show potential in treating diseases associated with P2X7 receptor activity, including inflammatory and neurological disorders (Swanson et al., 2016).
NMR Spectroscopy in Chemistry
In the field of chemistry, these compounds have been used to study interesting behaviors in NMR spectroscopy. For example, the conformational changes in certain molecules can be observed through their proton signals in NMR spectra (Abe et al., 2010).
Solid Phase Synthesis
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridines have been prepared on a solid support, which is a significant method in the field of drug discovery for synthesizing diverse libraries of compounds (Hutchins & Chapman, 1996).
Microwave-Assisted Synthesis
These compounds have been synthesized using microwave-assisted methods, indicating their potential in efficient and rapid chemical synthesis processes (Ahmed et al., 2005).
Antiulcer Agents
Imidazo[4,5-c]pyridines have been synthesized and evaluated as potential antiulcer agents. Though they didn't show significant antisecretory activity, some compounds demonstrated good cytoprotective properties (Starrett et al., 1989).
Mechanism of Action
Target of Action
It has been reported that similar imidazole-containing compounds can target ikk-ε and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms, such as inhibiting enzymatic activity or modulating receptor function .
Biochemical Pathways
The activation of nf-kappab by ikk-ε and tbk1, as mentioned above, is a critical pathway in the regulation of immune response and inflammation .
Result of Action
The activation of nf-kappab can lead to the transcription of genes involved in immune response, inflammation, and cell survival .
Safety and Hazards
Future Directions
Imidazopyridines have been found to have significant medicinal potential, with their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that “4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” and similar compounds could have potential applications in the treatment of various diseases in the future .
Properties
IUPAC Name |
4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-6-8-7(3-4-9-6)10-5-11-8;;/h5-6,9H,2-4H2,1H3,(H,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPNPAPWGDISPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)NC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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